molecular formula C14H19N3O3 B2457021 (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 2035004-76-1

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No. B2457021
CAS RN: 2035004-76-1
M. Wt: 277.324
InChI Key: NXBJPCLOYULWJD-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as JNJ-63533054, is a novel small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated histones, and regulate gene expression. BET inhibitors have shown potential in treating various cancers, inflammatory diseases, and viral infections.

Mechanism of Action

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to specific genes, leading to downregulation of gene expression. BET proteins are involved in the regulation of various oncogenes, such as MYC, and anti-inflammatory genes, such as IL-6. By inhibiting BET proteins, (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can modulate the expression of these genes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been shown to induce apoptosis in cancer cells, and inhibit tumor growth in animal models. It has also been shown to reduce inflammatory cytokine production in animal models of rheumatoid arthritis. (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. It has also been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has good pharmacokinetic properties, which allows for effective dosing and tissue distribution. However, (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has limitations in terms of selectivity. It has been shown to bind to other bromodomain-containing proteins, such as BRD4, which may limit its therapeutic window.

Future Directions

There are several future directions for the development of (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one. One direction is to improve its selectivity for BET proteins, to minimize off-target effects. Another direction is to combine (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. BET inhibitors have also shown potential in treating neurodegenerative diseases, such as Alzheimer's disease, and further research in this area could lead to new therapeutic options. Overall, (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has shown promise as a therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one involves a series of chemical reactions, starting with the reaction of 3-methoxypyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction with 1-(2-bromoethyl)-4-methylpiperazine. The resulting compound is then reacted with 2-cyanobutanal to form the key intermediate, which is further reacted with a Grignard reagent to yield (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one. The overall synthesis method is complex, but has been optimized for large-scale production.

Scientific Research Applications

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown activity against various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors such as lung and prostate cancer. BET inhibitors have also shown promise in treating inflammatory diseases, such as rheumatoid arthritis, and viral infections, such as HIV and hepatitis B. (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has been tested in animal models for these indications, and has shown efficacy in reducing disease burden.

properties

IUPAC Name

(E)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-5-12(18)17-9-4-6-11(10-17)20-14-13(19-2)15-7-8-16-14/h3,5,7-8,11H,4,6,9-10H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBJPCLOYULWJD-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCC(C1)OC2=NC=CN=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCC(C1)OC2=NC=CN=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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